
(E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C10H12BrN7O3 and its molecular weight is 358.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide is a derivative of purine and hydrazinecarboxamide, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine with hydrazine derivatives to form hydrazone intermediates. The general procedure includes:
- Preparation of 8-bromo-1,3-dimethylpurine derivatives : This is achieved through bromination and subsequent modifications of 1,3-dimethyluracil derivatives.
- Formation of hydrazone : The reaction between the purine derivative and hydrazinecarboxamide under reflux conditions leads to the formation of the desired hydrazone .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Proliferation : Studies have shown that related purine derivatives can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated IC50 values in the nanomolar range against leukemia and melanoma cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
AZD6244 | MV4-11 | 0.3 | MEK/ERK pathway inhibition |
AZD6244 | MOLM13 | 1.2 | MEK/ERK pathway inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Several studies have reported that purine derivatives possess activity against various bacterial strains:
- Activity Against Pathogens : In vitro studies have demonstrated that purine-based compounds exhibit significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Case Study 1: Anticancer Efficacy
A study conducted on a series of purine derivatives indicated that modifications at the 8-position significantly enhance anticancer activity. The compound was tested against several cancer cell lines with results showing potent inhibition of cell growth and induction of apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results showed that certain modifications led to increased efficacy against resistant strains of bacteria .
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research has indicated that compounds similar to (E)-2-(2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)ethylidene)hydrazinecarboxamide exhibit significant antitumor activity. For instance, studies have demonstrated that modifications at the purine ring can lead to enhanced cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of purine derivatives. Compounds structurally related to this compound have shown efficacy against viral infections by inhibiting viral replication and modulating host immune responses .
Study 1: Antitumor Efficacy
A study evaluating a series of purine derivatives found that certain modifications led to increased potency against human breast cancer cell lines. The introduction of halogen groups, such as bromine at the C8 position, was correlated with enhanced cytotoxicity. The compound's mechanism was attributed to its ability to disrupt cellular signaling pathways involved in cancer cell survival .
Study 2: Antiviral Mechanisms
Another case study focused on the antiviral properties of similar compounds against SARS-CoV-2. The findings suggested that these derivatives could inhibit viral entry and replication by targeting specific viral proteins essential for the life cycle of the virus. This highlights the potential for developing novel antiviral agents based on purine chemistry .
Data Table: Biological Activities of Related Compounds
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Atom
The bromine atom at position 8 of the purine core is a key reactive site. Similar brominated purine derivatives (e.g., 8-bromo-1,3-dimethylpurine-2,6-dione, CID 702242 ) undergo nucleophilic substitution under mild conditions.
Reaction Examples
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Ammonolysis | NH3 in DMF, 60°C | 8-amino-1,3-dimethylpurine-2,6-dione | |
Alkoxy Substitution | MeONa, MeOH, reflux | 8-methoxy-1,3-dimethylpurine-2,6-dione |
Patents describe reactions where bromine is replaced by amines, alkoxides, or thiols in polar aprotic solvents like DMF or dichloromethane . The electron-withdrawing carbonyl groups at positions 2 and 6 enhance the electrophilicity of C8, facilitating substitution.
Reactivity of the Hydrazinecarboxamide Moiety
The (E)-ethylidene hydrazinecarboxamide side chain participates in cyclization and condensation reactions.
Key Reactions
-
Cyclocondensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions (p-TsOH) to form triazole or pyrazole derivatives .
-
Metal Chelation : The hydrazinecarboxamide group binds transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or biological activity .
Example Reaction Table
Modifications to the Purine Core
The purine ring’s carbonyl groups and methyl substituents enable further functionalization:
Oxa-Michael Addition
The C7 position undergoes Oxa-Michael reactions with nucleophiles (e.g., alcohols, thiols) in the presence of Lewis acids (BF₃) . For example:
Purine+ROHBF3C7-OR-substituted derivative
Wittig Reaction
The ethylidene group in the side chain reacts with Wittig reagents (e.g., Ph₃P=CHCOOEt) to form α,β-unsaturated esters .
Ester Hydrolysis and Functional Group Interconversion
The ethylidene hydrazinecarboxamide’s ester derivatives (e.g., ethyl acetate analogs ) are hydrolyzed under acidic or basic conditions:
-
Basic Hydrolysis : NaOH (aq.)/EtOH yields the carboxylic acid derivative.
-
Acidic Hydrolysis : HCl (conc.)/reflux generates the hydrazinecarboxylic acid.
Regioselective Alkylation
The N7 and N9 positions of the purine ring are susceptible to alkylation. For example, treatment with methyl iodide in the presence of a base (K₂CO₃) selectively alkylates N9 .
Stability Under Thermal and Photolytic Conditions
Eigenschaften
IUPAC Name |
[(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN7O3/c1-16-6-5(7(19)17(2)10(16)21)18(8(11)14-6)4-3-13-15-9(12)20/h3H,4H2,1-2H3,(H3,12,15,20)/b13-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZPMCIMOGPNHH-QLKAYGNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.